3-Methyl-6-(trifluoromethyl)pyridin-2-amine chemical properties
3-Methyl-6-(trifluoromethyl)pyridin-2-amine chemical properties
An In-Depth Technical Guide to 3-Methyl-6-(trifluoromethyl)pyridin-2-amine: Properties, Synthesis, and Applications
Introduction
3-Methyl-6-(trifluoromethyl)pyridin-2-amine (CAS No. 1211582-57-8) is a fluorinated heterocyclic compound that has emerged as a significant building block in the fields of medicinal chemistry and agrochemical synthesis. As a substituted pyridine, its unique structural features—a nucleophilic amino group, a reactive methyl group, and a strongly electron-withdrawing trifluoromethyl group—confer a distinct reactivity profile and desirable pharmacological properties to its derivatives.
The strategic incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in modern drug discovery. This moiety can significantly enhance key drug-like properties, including metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Consequently, scaffolds containing the trifluoromethylpyridine motif are actively explored for developing treatments for a wide range of diseases, from cancer to infectious agents.[1] This guide provides a comprehensive technical overview of 3-Methyl-6-(trifluoromethyl)pyridin-2-amine for researchers, scientists, and drug development professionals, covering its chemical properties, a representative synthetic approach, reactivity, and applications.
PART 1: Physicochemical and Spectroscopic Properties
The physical and chemical properties of 3-Methyl-6-(trifluoromethyl)pyridin-2-amine are fundamental to its handling, storage, and application in synthesis. The compound is typically supplied as a solid and requires refrigerated storage to maintain its stability.
| Property | Value | Reference |
| IUPAC Name | 3-methyl-6-(trifluoromethyl)pyridin-2-amine | |
| CAS Number | 1211582-57-8 | |
| Molecular Formula | C₇H₇F₃N₂ | [2] |
| Molecular Weight | 176.14 g/mol | [2] |
| Physical Form | Solid | |
| Purity | ≥95% | |
| Storage Temperature | Refrigerator | |
| InChI Key | SURNWXZZAOHVMI-UHFFFAOYSA-N |
Spectroscopic Profile (Expected)
While specific spectral data is not publicly available in the provided results, an expected profile can be deduced based on the structure:
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¹H NMR: Distinct signals would be expected for the aromatic protons on the pyridine ring, the methyl group protons (singlet, ~2.0-2.5 ppm), and the amine protons (broad singlet). The chemical shifts of the ring protons are influenced by the electronic effects of the three different substituents.
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¹³C NMR: Resonances would be observed for the five unique carbons of the pyridine ring, the methyl carbon, and the trifluoromethyl carbon (a quartet due to C-F coupling).
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¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF3 group would be a characteristic feature.
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Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 176.14, with characteristic fragmentation patterns.
PART 2: Synthesis and Manufacturing
The synthesis of trifluoromethylpyridines can be approached through several strategic routes, most commonly by constructing the pyridine ring from a trifluoromethyl-containing building block or by direct trifluoromethylation of a pre-formed pyridine ring.[3] A plausible and efficient method for synthesizing the target molecule involves a multi-step sequence starting from a readily available trifluoromethylated precursor.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual pathway for the synthesis of 3-Methyl-6-(trifluoromethyl)pyridin-2-amine. This approach leverages a cyclocondensation reaction to construct the core pyridine ring.
Caption: Conceptual workflow for the synthesis of 3-Methyl-6-(trifluoromethyl)pyridin-2-amine.
Experimental Protocol (Representative)
This protocol is a representative example based on established chemical principles for pyridine synthesis.
Step 1: Synthesis of 2-(2,2,2-trifluoro-1-methylethylidene)malononitrile (Intermediate A)
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To a stirred solution of 1,1,1-trifluoroacetone (1.0 equiv) and malononitrile (1.0 equiv) in absolute ethanol at 0 °C, add a catalytic amount of piperidine.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the mixture under reduced pressure.
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Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield Intermediate A.
Step 2: Synthesis of the Dicyano Adduct (Intermediate B)
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Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal (1.1 equiv) in absolute ethanol under an inert atmosphere (N₂).
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To this solution, add acetone (1.1 equiv) dropwise at 0 °C.
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Add a solution of Intermediate A (1.0 equiv) in ethanol dropwise to the reaction mixture.
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Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.
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Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude Intermediate B.
Step 3: Cyclization and Amination to Yield the Final Product
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Dissolve the crude Intermediate B (1.0 equiv) in a solution of hydrogen bromide in acetic acid (33%).
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Heat the mixture to reflux (approximately 110-120 °C) for 8-12 hours.
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Cool the reaction to room temperature and carefully pour it onto crushed ice.
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Neutralize the mixture with a concentrated sodium hydroxide solution until it is basic (pH > 8).
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Extract the aqueous layer multiple times with dichloromethane.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the final product by column chromatography or recrystallization to obtain 3-Methyl-6-(trifluoromethyl)pyridin-2-amine.
PART 3: Chemical Reactivity and Derivatization
The reactivity of 3-Methyl-6-(trifluoromethyl)pyridin-2-amine is governed by the interplay of its three functional groups. The electron-withdrawing -CF3 group makes the pyridine ring electron-deficient, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[3] The ortho-amino group and para-methyl group are electron-donating, partially counteracting this effect and directing reactivity.
The primary amine at the C2 position is the most common site for derivatization, readily participating in reactions such as:
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N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
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Diazotization: Reaction with nitrous acid to form a diazonium salt, which can be subsequently displaced by various nucleophiles (Sandmeyer reaction).
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Coupling Reactions: Formation of ureas, thioureas, and sulfonamides.
Caption: Key reaction pathways for the derivatization of 3-Methyl-6-(trifluoromethyl)pyridin-2-amine.
PART 4: Applications in Research and Development
This molecule is a versatile intermediate primarily used in the synthesis of more complex, biologically active compounds.[1] Its value lies in providing a pre-functionalized, fluorinated heterocyclic core.
Pharmaceutical Applications: Derivatives of trifluoromethylpyridines are of significant interest in oncology and infectious disease research.[1]
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Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors. By using this building block, medicinal chemists can synthesize libraries of compounds to screen for inhibitory activity against specific kinases involved in cancer cell proliferation.[1]
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Androgen Receptor (AR) Antagonists: Substituted pyridinamines have been identified as core structures for novel AR antagonists. These are crucial for developing new treatments for prostate cancer, particularly for combating resistance to existing therapies.[4]
Agrochemical Applications: The trifluoromethylpyridine motif is present in numerous commercial agrochemicals, including herbicides, fungicides, and insecticides.[3] The -CF3 group often enhances the potency and soil stability of these agents. While direct applications of the title compound are not specified, it serves as a valuable starting material for synthesizing analogues of known active agrochemical ingredients.
Caption: Conceptual drug discovery workflow utilizing 3-Methyl-6-(trifluoromethyl)pyridin-2-amine.
PART 5: Safety and Handling
According to safety data, 3-Methyl-6-(trifluoromethyl)pyridin-2-amine is considered hazardous.[2]
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Signal Word: Warning
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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Pictogram: GHS07 (Exclamation Mark)
Handling Recommendations:
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Use in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
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Avoid breathing dust.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a refrigerator.
Conclusion
3-Methyl-6-(trifluoromethyl)pyridin-2-amine is a high-value chemical intermediate with significant potential in the design and synthesis of new pharmaceuticals and agrochemicals. Its unique combination of a reactive amine, a methyl group, and a property-enhancing trifluoromethyl group makes it an attractive starting point for creating diverse molecular libraries. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for researchers aiming to leverage this powerful building block in their discovery programs.
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Methyl-(6-trifluoromethyl-pyridin-3-yl)-amine. (2026). PubChem.
- Synthesis of 3‐amino‐6‐(trifluoromethyl)‐1H‐pyrazolo[3,4‐b]pyridine‐5 carboxyl‐ ‐ate. (n.d.).
- 3-Amino-6-(trifluoromethyl)pyridin-2-ol. (n.d.). PubChem.
- 3-methyl-6-(trifluoromethyl)pyridin-2-amine. (n.d.). Sigma-Aldrich.
- Okamoto, H., & Tsubata, K. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 143-154.
- SAFETY DATA SHEET: 2-Methyl-6-(trifluoromethyl)pyridin-3-amine. (n.d.). Fisher Scientific.
- 2-Amino-6-(trifluoromethyl)pyridine. (n.d.). ECHEMI.
- Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines. (n.d.). ResearchGate.
- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8196–8200.
- Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. (2024). Journal of Medicinal Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
